REACTION_CXSMILES
|
[Br:1][C:2]1([Br:10])[CH2:4][C:3]1([CH3:9])[C:5]([O:7]C)=[O:6].[OH-].[Li+].Cl>O1CCCC1.O>[Br:1][C:2]1([Br:10])[CH2:4][C:3]1([CH3:9])[C:5]([OH:7])=[O:6] |f:1.2,4.5|
|
Name
|
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
BrC1(C(C1)(C(=O)OC)C)Br
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1.O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with dichloromethane (2×25 mL)
|
Type
|
CUSTOM
|
Details
|
the organic phases were collected
|
Type
|
WASH
|
Details
|
washed with brine, dried (MgSO4)and
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1(C(C1)(C(=O)O)C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: CALCULATEDPERCENTYIELD | 620.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |